REACTION_CXSMILES
|
[F:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]#[C:15]C(O)(C)C)[CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[C:14]([C:10]1[CH:9]=[C:8]([CH:13]=[CH:12][CH:11]=1)[C:6]([C:5]1[CH:20]=[CH:21][C:2]([F:1])=[CH:3][CH:4]=1)=[O:7])#[CH:15] |f:1.2|
|
Name
|
4-fluoro-3′-(3-hydroxy-3-methyl-1-butynyl)benzophenone
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2=CC(=CC=C2)C#CC(C)(C)O)C=C1
|
Name
|
|
Quantity
|
165 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 ml two-necked flask having
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
WASH
|
Details
|
the mixture was washed with a saturated aqueous ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Type
|
CUSTOM
|
Details
|
The resultant crude reaction product
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (hexane/AcOEt=10/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(C(=O)C2=CC=C(C=C2)F)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |